23-Hydroxybudesonide
Description
Historical Context and Discovery
The discovery of this compound emerged from comprehensive metabolic studies investigating the biotransformation pathways of budesonide in biological systems. Early research into budesonide metabolism revealed the existence of multiple metabolic routes, with 23-hydroxylation representing one of the significant biotransformation processes. The compound was first tentatively identified during liver metabolism studies conducted in the late 1980s, where researchers observed distinct metabolic patterns between the two budesonide carbon-22 epimers.
The identification process involved sophisticated analytical techniques including liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry with electron ionization. These investigations revealed that the 22S epimer of budesonide specifically produced a metabolite that was tentatively identified as this compound, distinguishing it from the 16α-hydroxyprednisolone produced by the 22R epimer. This discovery represented a significant advancement in understanding the substrate-selective oxidation mechanisms of glucocorticoid metabolism.
Subsequent comprehensive metabolic studies using human volunteers who received oral budesonide administration confirmed the presence of this compound among sixteen identified metabolites, ten of which were previously unreported compounds. The detection of this metabolite in both free and glucuronide fractions during the first 24 hours after administration, with some detection extending to 48 hours, established its importance in the overall metabolic profile of budesonide.
Classification and Nomenclature
This compound is classified systematically according to International Union of Pure and Applied Chemistry nomenclature as (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-Hydroxy-8b-(2-hydroxyacetyl)-10-(1-hydroxypropyl)-6a,8a-dimethyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-4-one. The compound is assigned Chemical Abstracts Service registry number 109423-03-2, providing a unique identifier for chemical databases and regulatory documentation.
The molecular formula of this compound is C₂₅H₃₄O₇, with a molecular weight of 446.6 daltons. Alternative nomenclature includes the designation as 11β,21-dihydroxy-16,17-[(2-hydroxybutylidene)bis(oxy)]pregna-1,4-diene-3,20-dione, which reflects its structural relationship to the pregnane steroid backbone. The compound exists as a mixture of diastereomers, reflecting the stereochemical complexity inherent in its formation from the parent budesonide molecule.
Position in Glucocorticoid Structural Hierarchy
Within the glucocorticoid structural hierarchy, this compound occupies a distinctive position as a hydroxylated metabolite that maintains the characteristic acetal group of its parent compound. The glucocorticoid receptor family belongs to nuclear receptor superfamily subgroup 3, which comprises the steroid receptors including the mineralocorticoid receptor, progesterone receptor, androgen receptor, and estrogen receptors. These receptors share a common modular domain organization consisting of an amino-terminal domain, a deoxyribonucleic acid-binding domain, and a carboxy-terminal ligand-binding domain.
The structural architecture of this compound reflects the classic steroid backbone characteristic of glucocorticoids, featuring the pregnane skeleton with specific modifications that influence its biological activity. The compound maintains the essential structural elements required for glucocorticoid receptor recognition, including the α,β-unsaturated ketone system in the A ring and the hydroxyl groups at positions crucial for receptor binding. However, the additional hydroxyl group at the 23-position introduces structural modifications that distinguish it from other glucocorticoid compounds.
The ligand-binding domain of glucocorticoid receptors adopts an α-helical sandwich structure with three layers, consisting of eleven α-helices and four small β-strands. This structural arrangement creates a hydrophobic cavity that specifically recognizes glucocorticoids through extensive hydrophobic interactions and hydrogen bond networks. The volume of the glucocorticoid receptor ligand-binding pocket is approximately 600 cubic angstroms, though it can expand to accommodate various ligand modifications.
Relationship to Parent Compound Budesonide
This compound is directly derived from budesonide through enzymatic hydroxylation processes that occur primarily in hepatic tissue. Budesonide itself is a synthetic glucocorticoid steroid with the molecular formula C₂₅H₃₄O₆ and molecular weight of 430.54 daltons. The parent compound exists as an equimolar mixture of two epimers, designated 22R and 22S, based on the stereochemistry at the carbon-22 position.
The formation of this compound specifically occurs from the 22S epimer of budesonide through substrate-selective oxidation of the asymmetric 16α,17α-acetal substituent. This metabolic transformation is mediated by cytochrome P450 enzymes, particularly those involved in the first-pass hepatic metabolism of glucocorticoids. The hydroxylation process adds an additional hydroxyl group while preserving the acetal linkage that is characteristic of budesonide and its related metabolites.
The structural relationship between this compound and budesonide can be characterized by the addition of a hydroxyl group (molecular weight increase of 16 daltons) while maintaining the core steroid structure and the butylidene acetal bridge. This modification results in increased hydrophilicity compared to the parent compound, potentially affecting the compound's distribution and elimination characteristics.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Budesonide | C₂₅H₃₄O₆ | 430.54 g/mol | Parent compound |
| This compound | C₂₅H₃₄O₇ | 446.6 g/mol | Additional hydroxyl group at position 23 |
Significance in Metabolic Studies
The significance of this compound in metabolic studies extends beyond its role as a simple biotransformation product, representing a crucial marker for understanding glucocorticoid metabolism and the development of analytical methods for pharmaceutical research. The compound serves as an essential reference standard for analytical method development, method validation, and quality control applications in the production and analysis of budesonide formulations.
Research utilizing this compound has contributed substantially to the understanding of substrate-selective metabolism in glucocorticoid biotransformation. The observation that different budesonide epimers produce distinct metabolites through selective oxidation pathways has provided insights into the stereochemical requirements for enzymatic recognition and transformation. This knowledge has implications for drug design and the development of glucocorticoids with improved therapeutic profiles.
The compound has proven invaluable in doping control studies, where the discrimination between therapeutic and prohibited uses of glucocorticoids requires detailed understanding of metabolic pathways. The identification of this compound among the comprehensive metabolic profile of budesonide has enabled the development of sophisticated analytical strategies for detecting unauthorized glucocorticoid administration in competitive sports.
Furthermore, this compound serves as a critical component in pharmacokinetic studies investigating the fate of administered glucocorticoids. The compound's detection in urine samples for up to 48 hours after budesonide administration provides valuable information about the duration and extent of glucocorticoid exposure. This information is essential for optimizing therapeutic regimens and understanding the relationship between drug administration and systemic exposure.
Properties
CAS No. |
109423-03-2 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20+,21+,22?,23-,24-,25+/m0/s1 |
InChI Key |
OBFKEHNWUXWRPI-BZGQYQIDSA-N |
SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Isomeric SMILES |
CCC(C1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Synonyms |
(11β,16α)-11,21-Dihydroxy-16,17-[(2-hydroxybutylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
Origin of Product |
United States |
Mechanism of Action
Target of Action
23-Hydroxybudesonide is a metabolite of Budesonide, which is a glucocorticoid. Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells. When activated, this receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days.
Mode of Action
The mode of action of this compound is likely similar to that of Budesonide, given that it is a metabolite of the latter. Budesonide, upon binding to the glucocorticoid receptor, leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. This results in a reduction of inflammation and associated symptoms.
Biochemical Pathways
Budesonide follows the general metabolic pathways reported for synthetic glucocorticoids. The metabolism of Budesonide in the liver involves the cytochrome P450 system, specifically CYP3A4, leading to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide. One of the epimers of Budesonide, the 22S epimer, produces a metabolite tentatively identified as this compound.
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of Budesonide. After inhalation of nebulized Budesonide, absorption is rapid. Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, and is primarily excreted in the urine as metabolites. In children aged 3 to 6 years, the volume of distribution at steady state of Budesonide is approximately 3 L/kg, with a terminal elimination half-life of 2.3 hours.
Result of Action
The result of the action of this compound is likely to be similar to that of Budesonide, given that it is a metabolite of the latter. Budesonide is used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis. It reduces inflammation and associated symptoms in these conditions.
Action Environment
The action of this compound, like Budesonide, can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the absorption and bioavailability of orally administered Budesonide. Furthermore, factors such as the presence of food or concurrent administration of other medications can also influence the pharmacokinetics and pharmacodynamics of Budesonide.
Biochemical Analysis
Biochemical Properties
23-Hydroxybudesonide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which hydroxylates budesonide to form this compound . This interaction is essential for the biotransformation of budesonide, affecting its pharmacokinetics and pharmacodynamics. Additionally, this compound may interact with glucocorticoid receptors, influencing anti-inflammatory responses.
Cellular Effects
This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to decreased cellular activation and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with glucocorticoid receptors. Upon binding, it induces a conformational change in the receptor, facilitating its translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes . This process results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound may inhibit the activity of certain enzymes involved in the inflammatory cascade, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time due to metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects such as immunosuppression and metabolic disturbances may occur. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates budesonide to form this compound . This metabolite can undergo further biotransformation, including conjugation reactions, to form more water-soluble compounds for excretion. The metabolic pathways of this compound also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Biological Activity
23-Hydroxybudesonide is a significant metabolite of Budesonide, a synthetic glucocorticoid widely used in the treatment of various inflammatory conditions, including asthma and inflammatory bowel disease. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and pharmacological properties. This article reviews the compound's mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.
This compound exerts its effects primarily through interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it induces a conformational change that allows the receptor-ligand complex to translocate to the nucleus. Here, it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of anti-inflammatory genes while suppressing pro-inflammatory cytokines such as TNF-α and interleukins 1 and 6 .
Key Mechanisms:
- Receptor Binding: High affinity for GR, leading to potent anti-inflammatory effects.
- Gene Regulation: Modulation of gene expression involved in inflammatory responses.
- Cytokine Suppression: Inhibition of pro-inflammatory cytokine production in immune cells.
Pharmacokinetics
The pharmacokinetics of this compound mirrors that of Budesonide, characterized by rapid absorption following inhalation or oral administration. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates Budesonide to form this compound .
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Absorption | Rapid after inhalation |
| Metabolism | CYP3A4-mediated |
| Bioavailability | Approximately 39% (inhaled) |
| Half-life | 2-3.6 hours |
| Volume of Distribution | 2.2-3.9 L/kg |
| Protein Binding | 85-90% in plasma |
As a metabolite of Budesonide, this compound participates in various biochemical reactions. It influences cellular processes by modulating signaling pathways and gene expression. Notably, it interacts with enzymes such as CYP3A4 during its metabolism .
Cellular Effects:
- Modulates cell signaling pathways.
- Influences gene expression related to inflammation.
- Reduces inflammation through suppression of cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic effects of this compound:
-
Animal Model Studies:
- In rodent models, varying doses of this compound demonstrated significant anti-inflammatory effects without major adverse effects at therapeutic levels.
- Studies indicated that higher doses could lead to increased efficacy in reducing inflammation markers.
-
Clinical Trials:
- A trial involving patients with ulcerative colitis showed that Budesonide (and its metabolites) effectively induced remission in a subset of patients, suggesting the role of this compound in clinical efficacy .
- Comparative studies highlighted that Budesonide exhibits superior efficacy over other glucocorticoids due to its unique metabolic profile and receptor affinity .
- Long-term Safety Studies:
Comparison with Similar Compounds
Budesonide (C₂₅H₃₄O₅)
- Key Features : Budesonide exists as a mixture of two epimers (C-22S and C-22R), with regulatory specifications requiring ≥40% of the C-22S isomer and total content between 98.0%–102.0% .
- Applications : Approved for treating respiratory disorders via inhalation; its efficacy stems from localized anti-inflammatory effects with minimal systemic absorption .
21-Acetate Budesonide
20-Hydroxyecdysone (C₂₇H₄₄O₇)
- Key Features : A phytosteroid with six hydroxyl groups, structurally distinct from this compound due to its cholesterol-derived backbone .
- Applications : Used in pharmacology, cosmetics, and as a dietary supplement ingredient, contrasting with this compound’s research-focused role .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
- Budesonide : Binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines. Its lipophilicity enhances airway retention .
- This compound : Hydroxylation may alter receptor binding affinity or metabolic stability, though specific pharmacological data remain unreported in available literature .
Metabolic Pathways
- Budesonide : Metabolized via cytochrome P450 enzymes (CYP3A4) to inactive 16α-hydroxy-prednisolone and other derivatives .
- This compound : Likely undergoes further oxidation or conjugation, but metabolic studies are absent in current evidence.
Data Table: Comparative Analysis of Budesonide Derivatives
Research Findings and Analytical Insights
- Purity Standards : Budesonide formulations require stringent control of isomer ratios (e.g., ≥40% C-22S) and impurities like 21-acetate budesonide (<0.5%) . Similar protocols likely apply to this compound, though specific thresholds are undefined .
- Synthetic Utility: this compound serves as a precursor for synthesizing novel glucocorticoid derivatives, leveraging its hydroxyl group for further chemical modifications .
- Challenges in Characterization : Structural elucidation of hydroxylated steroids demands advanced techniques like X-ray diffraction and nuclear magnetic resonance (NMR), as seen in budesonide-related compound analyses .
Preparation Methods
Acid-Catalyzed Condensation of 16α-Hydroxyprednisolone
The core synthesis of budesonide involves reacting 16α-hydroxyprednisolone with butyraldehyde in an aqueous hydrochloric acid solution. This method, detailed in EP2108653A1 , employs precise temperature control (0–5°C) and inert atmospheres to optimize yield and epimeric ratios. For this compound, analogous steps could involve hydroxylation at the 23-position post-condensation. Key parameters include:
-
Acid Concentration : A hydrochloric acid-to-water ratio of 8:2 ensures optimal protonation of the carbonyl group, facilitating nucleophilic attack by butyraldehyde.
-
Temperature : Maintaining temperatures below 5°C minimizes side reactions and stabilizes intermediates.
-
Epimeric Control : The final product typically exhibits a 50:50 epimer ratio (A/B), adjustable via solvent selection during crystallization.
Table 1: Reaction Conditions for Budesonide Synthesis (Adapted for this compound)
Ionic Liquid-Mediated Synthesis
The patent CN101717428B describes budesonide synthesis using acidic ionic liquids (e.g., methyl caproate imidazolium sulfate) as green catalysts. This method enhances reaction efficiency and reduces waste, with yields exceeding 90% under mild conditions (50–80°C). For this compound, ionic liquids could facilitate regioselective hydroxylation through:
Table 2: Ionic Liquid Parameters for Hydroxylation
| Ionic Liquid Composition | Reaction Yield | Temperature | Hydroxylation Selectivity |
|---|---|---|---|
| [HSO₄⁻]-based | 90% | 50°C | Moderate (Requires optimization) |
| [CF₃SO₃⁻]-based | 85% | 80°C | Low |
Post-Synthesis Hydroxylation Strategies
Chemical Hydroxylation
Chemical methods, such as the Oppenauer oxidation , could oxidize a pre-existing 23-keto group to a hydroxyl moiety. However, steric hindrance from the budesonide backbone may necessitate protective group strategies.
Purification and Epimeric Control
Solvent-Based Crystallization
Crude budesonide is purified via methanol recrystallization, achieving a 47.9:52 epimer ratio after cooling to 0–5°C. For this compound, similar steps would require:
-
Solvent Selection : Methanol or ethanol for polar hydroxyl group solubility.
-
Temperature Gradients : Slow cooling (1°C/min) to enhance crystal purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
